In-Depth Technical Guide: The Core Mechanism of Action of ER-464195-01
In-Depth Technical Guide: The Core Mechanism of Action of ER-464195-01
For Researchers, Scientists, and Drug Development Professionals
Abstract
ER-464195-01 is a novel, orally active small molecule inhibitor that targets the interaction between Calreticulin (CRT) and integrin α subunits (ITGAs). By disrupting this key protein-protein interaction, ER-464195-01 effectively suppresses leukocyte adhesion and infiltration into inflamed tissues. This mechanism has demonstrated significant therapeutic potential in preclinical models of inflammatory bowel disease (IBD), suggesting a promising new therapeutic strategy for this chronic inflammatory condition. This technical guide provides a comprehensive overview of the mechanism of action of ER-464195-01, including its molecular target, signaling pathways, and supporting experimental data.
Introduction
Inflammatory bowel disease (IBD), encompassing ulcerative colitis and Crohn's disease, is characterized by chronic inflammation of the gastrointestinal tract. A critical step in the pathogenesis of IBD is the recruitment and infiltration of leukocytes from the bloodstream into the intestinal tissue. This process is mediated by the adhesion of leukocytes to the vascular endothelium, a step governed by the activation of integrins on the leukocyte cell surface.
Calreticulin (CRT), a chaperone protein primarily located in the endoplasmic reticulum, has been identified as a key interaction partner for the activation of integrin α subunits. The interaction between CRT and ITGAs is crucial for the conformational changes that lead to integrin activation and subsequent cell adhesion. ER-464195-01 was identified through high-throughput screening as a potent inhibitor of the CRT-ITGA interaction.[1] This document details the molecular mechanism through which ER-464195-01 exerts its anti-inflammatory effects.
Core Mechanism of Action: Inhibition of Calreticulin-Integrin α Interaction
The primary mechanism of action of ER-464195-01 is the disruption of the binding between Calreticulin (CRT) and the cytoplasmic tails of integrin α subunits (ITGAs).[2]
Signaling Pathway:
Under inflammatory conditions, the interaction between CRT and ITGAs on leukocytes is enhanced, leading to integrin activation. Activated integrins bind to their ligands, such as Vascular Cell Adhesion Molecule-1 (VCAM-1) and Intercellular Adhesion Molecule-1 (ICAM-1), on endothelial cells. This binding facilitates the adhesion and subsequent transmigration of leukocytes into the surrounding tissue, perpetuating the inflammatory cascade.
ER-464195-01 intervenes in this process by binding to CRT, thereby preventing its association with ITGAs. This inhibition of the CRT-ITGA interaction suppresses integrin activation, leading to a reduction in leukocyte adhesion and infiltration into inflamed sites. The downstream consequences include the downregulation of pro-inflammatory gene expression and a shift towards an anti-inflammatory microenvironment.[2]
Diagram of the Signaling Pathway:
Caption: Mechanism of action of ER-464195-01.
Quantitative Data
The inhibitory activity of ER-464195-01 has been quantified in various assays. The following tables summarize the key quantitative data.
Table 1: In Vitro Inhibitory Activity of ER-464195-01
| Assay | Target Interaction | IC50 (µM) |
| Cell-free binding assay | CRT and ITGA α4 peptide | 0.17 |
| Cell-free binding assay | CRT and ITGA αL peptide | 0.36 |
| Cell-free binding assay | CRT and ITGA αM/α2/α5 peptide | 0.23 |
| Leukocyte Adhesion Assay | PMA-induced T cells to VCAM-1 | 0.15 |
| Leukocyte Adhesion Assay | fMLP-stimulated neutrophils to ICAM-1 | 0.19 |
Data sourced from ProbeChem.
Table 2: In Vivo Efficacy of ER-464195-01 in a Mouse Model of Colitis
| Animal Model | Treatment | Dosage | Outcome |
| DSS-induced colitis | Prophylactic administration | 10 mg/kg/day (oral) | Significantly attenuated body weight loss, disease activity index, and colon shortening.[1] |
| DSS-induced colitis | Therapeutic administration | 5 mg/kg/day (oral) | Significant amelioration of body weight loss, colon shortening, and disease activity index.[1] |
Experimental Protocols
Detailed methodologies for the key experiments that elucidate the mechanism of action of ER-464195-01 are provided below. These protocols are based on the studies conducted by Ohkuro et al. (2018).
Cell-Free CRT-ITGA Binding Assay
This assay was utilized in the high-throughput screening to identify inhibitors of the CRT-ITGA interaction.
Methodology:
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Recombinant Protein Expression: Recombinant GST-fused human CRT (amino acids 18-341) was expressed in E. coli and purified.
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Peptide Synthesis: Biotinylated peptides corresponding to the cytoplasmic tails of human integrin α subunits (ITGA α4, αL, and αM/α2/α5) were synthesized.
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Assay Procedure:
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The assay was performed in 384-well plates.
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GST-CRT was immobilized on the plates.
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Biotinylated ITGA peptides were added to the wells in the presence of varying concentrations of ER-464195-01.
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The binding of the biotinylated peptides to the immobilized CRT was detected using streptavidin-alkaline phosphatase and a chemiluminescent substrate.
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The half-maximal inhibitory concentration (IC50) was calculated from the dose-response curves.
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Leukocyte Adhesion Assay
This assay measures the ability of ER-464195-01 to inhibit the adhesion of leukocytes to endothelial cell adhesion molecules.
Methodology:
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Cell Culture: Human T-cell lines (e.g., Jurkat) and neutrophils are used. Endothelial cells are cultured to form a monolayer and activated with an inflammatory stimulus (e.g., TNF-α) to induce the expression of VCAM-1 and ICAM-1.
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Leukocyte Labeling: Leukocytes are labeled with a fluorescent dye (e.g., Calcein-AM).
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Adhesion Inhibition: Labeled leukocytes are pre-incubated with various concentrations of ER-464195-01.
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Co-culture: The treated leukocytes are then added to the activated endothelial cell monolayer and incubated to allow for adhesion.
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Washing: Non-adherent cells are removed by gentle washing.
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Quantification: The fluorescence of the remaining adherent cells is measured using a plate reader. The IC50 value is determined by the reduction in fluorescence compared to the untreated control.
Workflow Diagram for Leukocyte Adhesion Assay:
